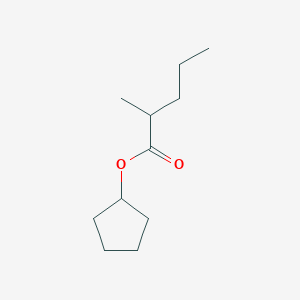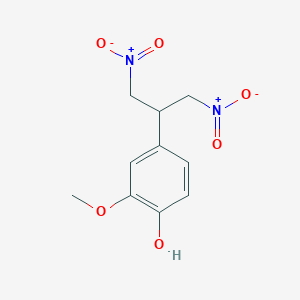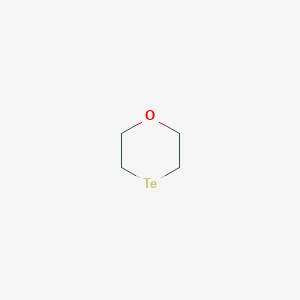
1,4-Oxatellurane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxatellurane is a heterocyclic compound containing tellurium, oxygen, and carbon atoms arranged in a six-membered ring. This compound has been known for over 50 years, but its metal complexes have only recently been characterized structurally . The unique properties of this compound make it an interesting subject for research in various fields, including chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Oxatellurane can be synthesized through a reaction involving sodium telluride and 1,2-dichloroethane in methanol under nitrogen atmosphere . The reaction proceeds as follows:
O(CH2CHCl)2+Na2Te→this compound
The product is obtained as a viscous orange oil, which can be further purified and characterized using spectroscopic techniques such as NMR.
Industrial Production Methods
While there is limited information on the industrial production of this compound, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors to consider include the availability of starting materials, reaction conditions, and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Oxatellurane undergoes various chemical reactions, including:
Oxidation: The tellurium atom in this compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tellurium dioxide, while reduction can produce tellurium metal.
Aplicaciones Científicas De Investigación
1,4-Oxatellurane has several applications in scientific research:
Materials Science: The unique properties of this compound make it a potential candidate for developing new materials with specific electronic and optical properties.
Biology and Medicine: Research on organotellurium compounds, including this compound, has shown potential in developing new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,4-Oxatellurane involves its interaction with metal ions to form stable complexes. The tellurium atom acts as a donor, coordinating with metal centers to form square planar or other geometries . These interactions can influence the electronic properties of the metal centers, making this compound a valuable ligand in coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane: A similar compound where oxygen replaces tellurium.
1,4-Dithiane: Contains sulfur atoms instead of tellurium.
1,4-Oxathiane: Contains both oxygen and sulfur atoms.
Uniqueness
1,4-Oxatellurane is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. The tellurium atom’s larger size and different electronegativity influence the compound’s reactivity and coordination behavior, making it a valuable subject for research in coordination chemistry and materials science .
Propiedades
Número CAS |
5974-87-8 |
|---|---|
Fórmula molecular |
C4H8OTe |
Peso molecular |
199.7 g/mol |
Nombre IUPAC |
1,4-oxatellurane |
InChI |
InChI=1S/C4H8OTe/c1-3-6-4-2-5-1/h1-4H2 |
Clave InChI |
APJPWWDTSMWKNE-UHFFFAOYSA-N |
SMILES canónico |
C1C[Te]CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
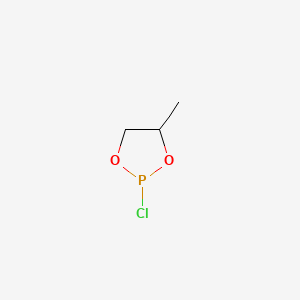
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
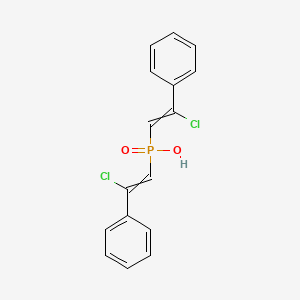


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
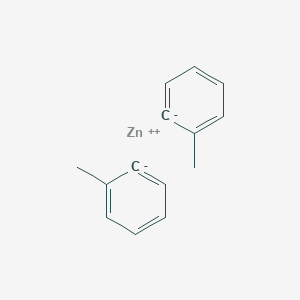
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
